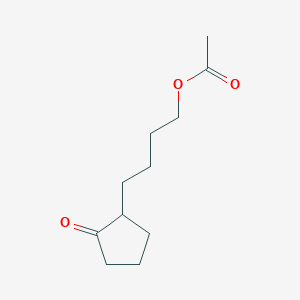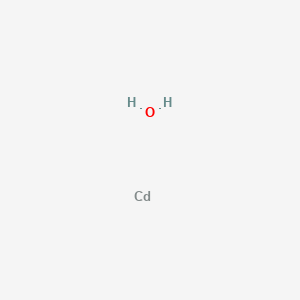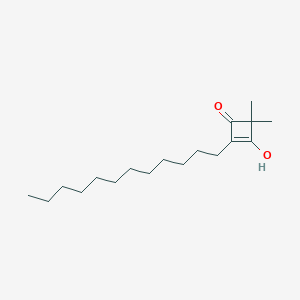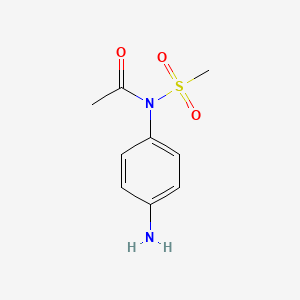
4-(2-Oxocyclopentyl)butyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxocyclopentyl)butyl acetate is an organic compound that belongs to the ester family Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxocyclopentyl)butyl acetate can be achieved through esterification reactions. One common method involves the reaction of 4-(2-oxocyclopentyl)butanol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes such as reactive distillation. This method allows for the simultaneous reaction and separation of the product, increasing the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxocyclopentyl)butyl acetate can undergo various chemical reactions, including:
Oxidation: The ketone group in the cyclopentyl ring can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Different esters or acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Oxocyclopentyl)butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4-(2-Oxocyclopentyl)butyl acetate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The ketone group in the cyclopentyl ring can also participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acetate: A simpler ester with similar solvent properties but lacking the cyclopentyl ring and ketone group.
Cyclopentyl acetate: Contains a cyclopentyl ring but lacks the ketone group.
4-(2-Oxocyclopentyl)butanol: The alcohol precursor to 4-(2-Oxocyclopentyl)butyl acetate.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring with a ketone group and a butyl acetate moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
61114-32-7 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
4-(2-oxocyclopentyl)butyl acetate |
InChI |
InChI=1S/C11H18O3/c1-9(12)14-8-3-2-5-10-6-4-7-11(10)13/h10H,2-8H2,1H3 |
Clé InChI |
UXFZWMKDVXIWMC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCC1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)



![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)
![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)

